molecular formula C20H12F2O3 B2929153 Pennsylvania Green CAS No. 880266-91-1

Pennsylvania Green

Cat. No.: B2929153
CAS No.: 880266-91-1
M. Wt: 338.31
InChI Key: OLGHTNOAGHLUQB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pennsylvania Green is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Result of Action

The result of this compound’s action is the generation of fluorescence that allows researchers to visualize various cellular structures and processes . This can lead to a better understanding of these structures and processes, which can in turn contribute to advancements in fields such as cell biology, biochemistry, and medicine.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the specific conditions of the biological experiment being conducted. This compound is described as being more hydrophobic, photostable, and less ph-sensitive compared to other dyes, suggesting that it may be relatively resilient to changes in its environment .

Preparation Methods

The synthesis of Pennsylvania Green involves several steps. One efficient method starts with bis-(2,4,5-trifluorophenyl)methanone, which undergoes iterative nucleophilic aromatic substitution by hydroxide . This process yields the key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one. This intermediate is then used to prepare 4-carboxy-Pennsylvania Green methyl ester in a 28% overall yield without requiring chromatography . Industrial production methods focus on scalability and cost-effectiveness, ensuring the compound is available for various applications.

Chemical Reactions Analysis

Pennsylvania Green undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydroxide for nucleophilic substitution and various oxidizing or reducing agents depending on the desired modification. The major products formed from these reactions are typically derivatives of this compound with altered fluorescence or solubility properties.

Scientific Research Applications

Pennsylvania Green has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pennsylvania Green is unique due to its hydrophobic nature and stability across a range of pH levels. Similar compounds include:

This compound’s unique properties make it a valuable tool in applications where stability and hydrophobicity are crucial.

Properties

IUPAC Name

2,7-difluoro-6-hydroxy-9-(2-methylphenyl)xanthen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O3/c1-10-4-2-3-5-11(10)20-12-6-14(21)16(23)8-18(12)25-19-9-17(24)15(22)7-13(19)20/h2-9,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGHTNOAGHLUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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